(2-diethoxyphosphoryloxyphenyl) diethyl phosphate
Overview
Description
(2-diethoxyphosphoryloxyphenyl) diethyl phosphate is an organophosphorus compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique chemical structure, which includes both diethoxyphosphoryloxy and diethyl phosphate groups, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-diethoxyphosphoryloxyphenyl) diethyl phosphate typically involves the reaction of diethyl phosphite with appropriate phenolic compounds under controlled conditions. One common method includes the reaction of diethyl phosphite with 2-hydroxyphenyl diethyl phosphate in the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction is typically carried out at elevated temperatures and may involve the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
(2-diethoxyphosphoryloxyphenyl) diethyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can yield phosphonates and related compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the diethoxyphosphoryloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphoric acid derivatives, phosphonates, and substituted phenyl phosphates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-diethoxyphosphoryloxyphenyl) diethyl phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-diethoxyphosphoryloxyphenyl) diethyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through phosphorylation. This compound can also interact with cellular pathways involved in phosphate metabolism, affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphite
- Diethyl phosphonate
- Diethyl phosphonoacetaldehyde diethyl acetal
Uniqueness
What sets (2-diethoxyphosphoryloxyphenyl) diethyl phosphate apart from similar compounds is its dual functional groups, which provide unique reactivity and versatility in chemical synthesis. Its ability to participate in both phosphorylation and substitution reactions makes it a valuable reagent in various applications.
Properties
IUPAC Name |
(2-diethoxyphosphoryloxyphenyl) diethyl phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O8P2/c1-5-17-23(15,18-6-2)21-13-11-9-10-12-14(13)22-24(16,19-7-3)20-8-4/h9-12H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWZWSQAQGUTSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=CC=C1OP(=O)(OCC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O8P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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